1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone
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Overview
Description
1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone is an organic compound that features a furan ring attached to a phenyl group via a vinyl linkage, with an ethanone group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone can be synthesized through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The vinyl group can be reduced to form the corresponding ethyl derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Ethyl-substituted derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential lead compound in drug discovery due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone involves its interaction with various molecular targets. The furan ring can participate in π-π stacking interactions with aromatic residues in proteins, while the vinyl and ethanone groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Furan-2-yl)ethanone: A simpler analog with only a furan ring and an ethanone group.
1-(2-Furanyl)ethanone: Another analog with a different substitution pattern on the furan ring.
2-Acetylfuran: A compound with similar structural features but different reactivity and applications.
Uniqueness
1-(4-(2-(Furan-2-yl)vinyl)phenyl)ethanone is unique due to its combination of a furan ring, a vinyl linkage, and a phenyl group with an ethanone substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C14H12O2 |
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Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-[4-[(E)-2-(furan-2-yl)ethenyl]phenyl]ethanone |
InChI |
InChI=1S/C14H12O2/c1-11(15)13-7-4-12(5-8-13)6-9-14-3-2-10-16-14/h2-10H,1H3/b9-6+ |
InChI Key |
GIOVFEHAVBHDRM-RMKNXTFCSA-N |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CO2 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C=CC2=CC=CO2 |
Origin of Product |
United States |
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